molecular formula C14H23FN2O3 B6767906 N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)-3-fluoroazetidine-1-carboxamide

N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)-3-fluoroazetidine-1-carboxamide

Cat. No.: B6767906
M. Wt: 286.34 g/mol
InChI Key: FYRHACZKKHXRME-UHFFFAOYSA-N
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Description

N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)-3-fluoroazetidine-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)-3-fluoroazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23FN2O3/c1-2-20-12-7-11(14(12)3-5-19-6-4-14)16-13(18)17-8-10(15)9-17/h10-12H,2-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRHACZKKHXRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCOCC2)NC(=O)N3CC(C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)-3-fluoroazetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core, introduction of the ethoxy group, and subsequent functionalization to incorporate the fluoroazetidine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures, with modifications to ensure cost-effectiveness and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)-3-fluoroazetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)-3-fluoroazetidine-1-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)-3-fluoroazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-7-oxaspiro[3.5]nonan-1-one
  • 3-ethoxy-7-oxaspiro[3.5]nonan-1-amine

Uniqueness

N-(3-ethoxy-7-oxaspiro[35]nonan-1-yl)-3-fluoroazetidine-1-carboxamide stands out due to its unique spirocyclic structure and the presence of both ethoxy and fluoroazetidine groups

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